molecular formula C16H21NO3 B13259883 1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13259883
M. Wt: 275.34 g/mol
InChI Key: UXWZBODAVCJHIC-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one is an organic compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring substituted with a 4-methoxyphenyl group and a 2-methylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the 2-Methylpropanoyl Group: The 2-methylpropanoyl group can be attached through an acylation reaction using 2-methylpropanoyl chloride and a suitable base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidinones or aromatic compounds.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one depends on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidine: Similar structure but lacks the ketone group.

    1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)pyrrolidin-2-one: Similar structure but has a pyrrolidine ring instead of a piperidine ring.

    1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-4-one: Similar structure but with the ketone group at a different position.

Uniqueness

1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The presence of both the 4-methoxyphenyl and 2-methylpropanoyl groups on the piperidine ring provides a distinct chemical profile that can be leveraged in various research and industrial contexts.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C16H21NO3/c1-11(2)15(18)14-5-4-10-17(16(14)19)12-6-8-13(20-3)9-7-12/h6-9,11,14H,4-5,10H2,1-3H3

InChI Key

UXWZBODAVCJHIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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